2,4-Difluoro-5-sulfamoylbenzamide

Description

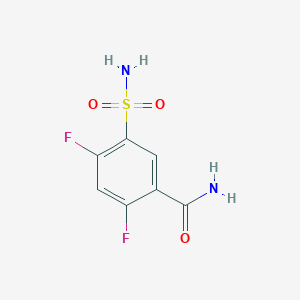

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6F2N2O3S |

|---|---|

Molecular Weight |

236.20 g/mol |

IUPAC Name |

2,4-difluoro-5-sulfamoylbenzamide |

InChI |

InChI=1S/C7H6F2N2O3S/c8-4-2-5(9)6(15(11,13)14)1-3(4)7(10)12/h1-2H,(H2,10,12)(H2,11,13,14) |

InChI Key |

BFIJRWJLUJDPBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)F)F)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,4 Difluoro 5 Sulfamoylbenzamide and Analogues

Synthetic Routes to the Core 2,4-Difluoro-5-sulfamoylbenzamide Structure

The creation of the this compound core involves a multi-step synthetic sequence that begins with commercially available precursors. The general strategy involves the introduction of the sulfamoyl and benzamide (B126) functionalities onto a difluorinated benzene (B151609) ring.

Precursor Compound Synthesis and Intermediate Derivatization

The synthesis of the core structure often commences with a difluorinated benzoic acid or aniline (B41778) derivative. For instance, a common precursor is 2,4-difluorobenzoic acid. This starting material can undergo chlorosulfonylation to introduce the sulfonyl chloride group, which is a key intermediate. This intermediate can then be reacted with ammonia (B1221849) or an appropriate amine to form the sulfonamide.

In an alternative approach, 2,4-difluoroaniline (B146603) can be used as a starting material. mdpi.com The synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide, a related structure, was achieved with a high yield of 87% through the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. mdpi.com

A general synthetic pathway to sulfamoylbenzamide derivatives starts with 2-fluorobenzoic acid, which is treated with chlorosulfonic acid to produce a sulfonyl chloride intermediate in a 77% yield. nih.gov This intermediate is subsequently reacted with thionyl chloride and then with 3,4-difluoroaniline (B56902) to form the amide. nih.gov This key intermediate can then be reacted with a variety of amines and sulfonamides to create a library of sulfamoyl analogues. nih.gov

Another synthetic route begins with 5-amino-2-fluorobenzoic acid. nih.gov The amino group is first protected, and the resulting intermediate is activated and reacted with 3,4-difluoroaniline. nih.gov Following deprotection, reaction with different cycloalkylsulfonyl chlorides yields the desired analogues. nih.gov

The synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, a structurally similar compound, has been achieved by the sulfurization of 2,4-dichlorobenzoic acid with chlorosulfonic acid, using sodium sulfate (B86663) as a catalyst and NMP as a solvent. google.com The resulting 2,4-dichloro-5-carboxybenzenesulfonyl chloride is then subjected to ammoniation with ammonia water, followed by acidification and washing. google.com

The following table summarizes common precursors and their resulting intermediates in the synthesis of sulfamoylbenzamides.

| Precursor Compound | Reagents | Intermediate Compound |

| 2-Fluorobenzoic acid | Chlorosulfonic acid, Thionyl chloride, 3,4-Difluoroaniline | Amide derivative |

| 5-Amino-2-fluorobenzoic acid | Boc-anhydride, HATU, 3,4-Difluoroaniline, TFA, Cycloalkylsulfonyl chlorides | Cycloalkylsulfonyl amide analogues |

| 2,4-Dichlorobenzoic acid | Chlorosulfonic acid, Sodium sulfate, NMP, Ammonia water | 2,4-Dichloro-5-sulfamoylbenzoic acid |

| 2,4,5-Trichloronitrobenzene | Fluorinating agent, Hydrogenation catalyst | 2,4-Difluoroaniline |

Reaction Conditions and Yield Optimization Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, solvent, and catalyst.

For the chlorosulfonylation of benzoic acid derivatives, the use of a slight excess of chlorosulfonic acid and elevated temperatures may be necessary for electron-deficient rings. nih.gov The subsequent amidation reaction to form the benzamide can be facilitated by standard carbodiimide (B86325) coupling agents like EDC with a catalytic amount of DMAP. nih.gov The choice of solvent can also influence the reaction outcome, with co-solvents such as DCM and DMF being commonly employed. nih.gov

In the synthesis of 2,4-difluoroaniline from 2,4,5-trichloronitrobenzene, the fluorination step is carried out in the presence of a phase transfer catalyst. google.com The subsequent hydrogenation is typically performed using a 5% palladium on carbon catalyst under a hydrogen pressure of about 3 to 10 atmospheres. google.com

The synthesis of 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide from its dinitro analogue demonstrates the impact of the fluorinating agent and solvent on yield. mdpi.com Using tetrabutylammonium (B224687) fluoride (B91410) in THF resulted in a near-quantitative yield of 93%, while cesium fluoride in MeCN gave a more moderate yield of 64%. mdpi.com

Optimization of a series of 4,4-disubstituted cyclohexylbenzamide inhibitors led to the development of potent and orally bioavailable compounds. nih.gov

Purification Techniques for Research-Grade Compound Isolation

Obtaining research-grade this compound and its analogues requires effective purification methods to remove unreacted starting materials, byproducts, and other impurities. Common techniques include:

Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals. For example, crystals of N-(2,4-difluorophenyl)-2-fluorobenzamide were grown from dichloromethane (B109758) at room temperature. mdpi.com The purification of 2,4-dichloro-5-sulfamoylbenzoic acid involves recrystallization from ethanol. google.com

Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase. Silica gel is a common stationary phase for the purification of organic compounds. mdpi.com

Washing and Extraction: In many synthetic procedures, the reaction mixture is worked up by washing with aqueous solutions to remove inorganic salts and other water-soluble impurities. Liquid-liquid extraction is then used to isolate the product into an organic solvent. google.commdpi.com

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. mdpi.com

Systematic Structural Modifications and Analog Synthesis for Research

To explore the structure-activity relationships (SAR) of this compound, researchers systematically modify different parts of the molecule. These modifications can provide insights into how the compound interacts with its biological target and can lead to the discovery of more potent and selective agents.

Modification of the Difluorophenyl Moiety and its Impact on Synthesis

The difluorophenyl group is a key structural feature that can be modified to investigate its influence on biological activity. Modifications can include altering the position of the fluorine atoms or replacing them with other substituents.

The synthesis of analogues with different fluorination patterns on the phenyl ring can be achieved by starting with appropriately substituted precursors. For example, the synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide highlights the use of 2,4-difluoroaniline. mdpi.com To create analogues with different substitution patterns, one could start with other isomers of difluoroaniline.

Variations of the Sulfamoyl Group and Benzamide Linker

The sulfamoyl and benzamide portions of the molecule are also common sites for modification. The sulfamoyl group can be derivatized by reacting the corresponding sulfonyl chloride with a variety of primary and secondary amines, amino acids, or other sulfonamides. nih.gov This allows for the introduction of a wide range of substituents, including alkyl, cycloalkyl, and aryl groups. nih.gov

Similarly, the benzamide linker can be altered. An "inversion" of the sulfonamide portion has been investigated, where the synthesis starts from 5-amino-2-fluorobenzoic acid, leading to a different connectivity of the sulfamoyl group relative to the benzamide. nih.gov

The following table presents a selection of synthesized analogues with variations in the sulfamoyl group and the substituent on the benzamide nitrogen.

| Compound ID | Sulfamoyl Group Variation | Benzamide N-Substituent | Reference |

| 4a-s | Varied (alkyl, cycloalkyl, benzyl (B1604629) amines, amino acids, sulfonamides) | 3,4-difluorophenyl | nih.gov |

| 9-11 | Cyclopropyl, Cyclopentyl, Cyclohexyl | 3,4-difluorophenyl | nih.gov |

| 3a | Cyclopropyl | p-chlorophenyl | nih.gov |

| 3b | Cyclopropyl | p-anisidyl | nih.gov |

| 4d | N-cyclopropylsulfamoyl | Cyclopropyl | rsc.org |

| 3j | N-benzylsulfamoyl | 4-methoxyphenyl | rsc.org |

| 4b | (4-sulfamoylphenyl)carbamothioyl | 4-Chloro | tandfonline.com |

| 4c | (4-sulphamoylphenyl)carbamothioyl | 3,4-Dichloro | tandfonline.com |

These systematic modifications have led to the discovery of compounds with a range of biological activities, highlighting the importance of exploring the chemical space around the this compound scaffold.

Introduction of Stereochemical Diversity

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Consequently, the ability to synthesize specific stereoisomers (enantiomers or diastereomers) of a compound is of paramount importance. For derivatives of this compound, the introduction of chirality can be achieved through several strategic approaches, primarily involving the use of chiral auxiliaries or enzymatic methods.

Chiral Auxiliaries:

A well-established method for inducing stereoselectivity is the use of a chiral auxiliary. This involves the temporary incorporation of a chiral molecule into the synthetic route, which directs the formation of a specific stereoisomer in a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

While specific examples detailing the use of chiral auxiliaries for the direct asymmetric synthesis of this compound are not extensively documented in readily available literature, the principles can be applied to its synthesis. For instance, a chiral amine could be reacted with 2,4-difluoro-5-chlorosulfonylbenzoyl chloride to form a diastereomeric mixture of sulfamoylbenzamides. These diastereomers could then potentially be separated by chromatography.

A more direct approach involves the asymmetric functionalization of the benzamide itself. Research has shown the use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds, highlighting the potential for this strategy. researchgate.net For example, chiral oxazolidinones, often referred to as Evans auxiliaries, are widely used to direct the stereoselective alkylation of attached acyl groups. researchgate.net Similarly, chiral sulfinamides, such as Ellman's auxiliary, have proven effective in the stereoselective synthesis of chiral amines. osi.lv These principles could be adapted to introduce chirality into derivatives of this compound.

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution is another powerful tool for obtaining enantiomerically pure compounds. This technique utilizes the high stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved. Lipases are a common class of enzymes used for this purpose, often employed in the hydrolysis or transesterification of esters. semanticscholar.orgmdpi.com

In the context of this compound analogues, a racemic mixture of an N-acylated derivative could be subjected to enzymatic hydrolysis. The enzyme would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomerically enriched N-acyl compound and the hydrolyzed product. For instance, studies on the enzymatic kinetic resolution of racemic alcohols and N-acyl-β-lactams have demonstrated the feasibility of this approach for obtaining chiral building blocks. researchgate.netwustl.edu While a specific protocol for this compound is not detailed in the available literature, the general methodology is well-established and could be adapted.

The following table illustrates the potential outcomes of an enzymatic kinetic resolution of a hypothetical racemic N-chiral this compound derivative.

| Starting Material | Enzyme | Reaction Type | Product 1 (Unreacted) | Product 2 (Reacted) | Enantiomeric Excess (ee) of Product 1 |

| Racemic N-chiral this compound | Lipase | Hydrolysis | (S)-N-chiral this compound | (R)-Amine + 2,4-difluoro-5-sulfamoylbenzoic acid | >95% |

| Racemic N-chiral this compound | Amidase | Hydrolysis | (R)-N-chiral this compound | (S)-Amine + 2,4-difluoro-5-sulfamoylbenzoic acid | >95% |

Advanced Synthetic Approaches and Green Chemistry Considerations in Research Contexts

The development of sustainable and efficient synthetic methods is a primary focus of modern chemistry. This involves minimizing waste, reducing energy consumption, and using less hazardous materials. For the synthesis of this compound and its analogues, several advanced and green chemistry approaches are being explored.

Microwave-Assisted Synthesis:

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inmdpi.com The application of microwave irradiation to the synthesis of benzamide and sulfonamide derivatives has been reported to be highly effective. researchgate.netnih.gov For example, the ring-opening of oxazolones to form benzamides and the synthesis of sulfonamides have been successfully achieved under microwave conditions, significantly reducing reaction times. researchgate.netnih.gov This technology could be readily applied to the amidation of 2,4-difluoro-5-sulfamoylbenzoyl chloride or the sulfonylation of an appropriate amine to expedite the synthesis of the target compound.

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The synthesis of active pharmaceutical ingredients and their intermediates is increasingly being performed using flow reactors. nih.gov This approach allows for the precise control of reaction parameters, which can lead to improved yields and selectivities. The synthesis of sulfonylurea compounds, which share structural similarities with the sulfamoyl group, has been successfully demonstrated in a continuous flow process. rsc.org The application of flow chemistry to the synthesis of this compound could offer a safer and more efficient manufacturing process, particularly for large-scale production.

Green Solvents and Catalysts:

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional solvents are often volatile organic compounds (VOCs) that can be harmful to human health and the environment. Research into the use of greener solvents, such as water, ionic liquids, or bio-based solvents, is an active area of investigation. nih.gov The synthesis of amides and sulfonamides in greener solvent systems has been reported, demonstrating the potential to reduce the environmental footprint of these reactions.

Furthermore, the development of catalytic methods for amide bond formation is a key area of green chemistry research. nih.gov Traditional methods often rely on stoichiometric activating agents that generate significant amounts of waste. Catalytic approaches, including the use of enzymes (biocatalysis), can offer more sustainable alternatives. nih.gov

The following table summarizes some green chemistry metrics that can be used to evaluate the sustainability of a synthetic process.

| Metric | Description | Ideal Value |

| Atom Economy | The proportion of reactant atoms that are incorporated into the desired product. | 100% |

| E-Factor (Environmental Factor) | The mass ratio of waste to the desired product. | 0 |

| Process Mass Intensity (PMI) | The total mass of materials used (solvents, reagents, process water) per unit mass of the active pharmaceutical ingredient produced. | 1 |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | 100% |

By applying these principles and technologies, the synthesis of this compound and its analogues can be made more efficient, safer, and environmentally sustainable.

Mechanistic Investigations of 2,4 Difluoro 5 Sulfamoylbenzamide S Biological Activity

Identification and Validation of Molecular Targets in Preclinical Models

The primary molecular target of the difluorinated sulfamoylbenzamide series has been identified as the HBV core protein (Cp). nih.govnih.gov These compounds are classified as Class II capsid assembly modulators, which function by binding to the core protein dimers and inducing the formation of non-capsid polymers, thereby disrupting the normal assembly of the viral capsid. nih.govmdpi.com

In vitro studies have been crucial in quantifying the antiviral potency of the 3,4-difluoro sulfamoylbenzamide analog. Cellular assays using the HepG2.2.15 cell line, which constitutively expresses HBV, have demonstrated its significant activity. The compound exhibits a half-maximal effective concentration (EC50) of approximately 0.3 µM for the inhibition of HBV replication. nih.gov Concurrently, its cytotoxic concentration (CC50) was determined to be greater than 15.5 µM, leading to a high selectivity index (SI) of over 50. nih.gov The selectivity index, which is the ratio of CC50 to EC50, underscores the compound's specific antiviral effect with minimal impact on host cell viability at therapeutic concentrations. nih.gov

Table 1: In Vitro Activity of 3,4-Difluoro Sulfamoylbenzamide Analog nih.gov

| Parameter | Cell Line | Value |

|---|---|---|

| EC50 | HepG2.2.15 | ~0.3 µM |

| CC50 | HepG2.2.15 | >15.5 µM |

| Selectivity Index (SI) | - | >50 |

Cellular Pathway Modulation and Downstream Biological Effects (in vitro)

The modulation of the HBV core protein by the difluorinated sulfamoylbenzamide analog has profound effects on the viral replication cycle within infected cells. nih.govnih.gov

The primary mechanism of action of this class of compounds is the disruption of HBV capsid assembly. nih.govnih.govmdpi.com The proper formation of the icosahedral capsid is a critical step in the HBV life cycle, as it is required for the encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase. nih.govmdpi.com By binding to the core protein dimers, the 3,4-difluoro sulfamoylbenzamide analog induces a conformational change that favors the formation of non-functional, often tubular, protein aggregates instead of proper capsids. nih.gov This misdirection of the assembly process effectively prevents the encapsidation of the pgRNA-polymerase complex, thereby halting viral replication at a crucial stage. nih.govnih.govmdpi.com

The antiviral efficacy of difluorinated sulfamoylbenzamides has been evaluated in well-established in vitro models of HBV replication. The HepG2.2.15 cell line, derived from human hepatoblastoma cells, is a stable line that produces mature HBV virions and is a standard for assessing the activity of anti-HBV compounds. nih.gov Another commonly used model is the HepAD38 cell line, in which HBV gene expression and replication are under the control of a tetracycline-responsive promoter. nih.gov This allows for more controlled studies of the compound's effect on different stages of the viral life cycle. nih.gov Assays in these cell lines have consistently demonstrated the potent ability of the 3,4-difluoro sulfamoylbenzamide analog to reduce the levels of HBV DNA, confirming its inhibitory effect on viral replication. nih.govnih.gov

Biochemical Characterization of Compound-Induced Alterations

Biochemical analyses have further elucidated the consequences of treating HBV-replicating cells with the 3,4-difluoro sulfamoylbenzamide analog. A key finding is the dose-dependent inhibition of the formation of pgRNA-containing nucleocapsids. nih.gov Studies have shown that in the presence of the compound, the amount of properly assembled capsids containing the viral genome is significantly reduced. nih.govnih.gov Instead, there is an accumulation of misassembled core protein aggregates, which can be visualized through techniques such as electron microscopy. nih.gov These findings provide direct evidence for the compound's proposed mechanism of action as a capsid assembly modulator. nih.govnih.gov

Structure Activity Relationship Sar Studies of 2,4 Difluoro 5 Sulfamoylbenzamide Derivatives

Systematic Analysis of Substituent Effects on Biological Potency

The biological activity of 2,4-difluoro-5-sulfamoylbenzamide derivatives can be significantly altered by making small chemical modifications to its core structure. Researchers have systematically dissected the molecule to understand how changes to the fluorine atoms, the sulfamoyl group, and the benzamide (B126) linker impact potency and selectivity for various protein targets.

Influence of Fluorine Substitution Pattern on Activity

The inclusion of fluorine in pharmaceutical compounds is a common strategy to enhance properties such as metabolic stability, binding affinity, and membrane permeability. For the sulfamoylbenzamide scaffold, the specific placement of two fluorine atoms at the 2- and 4-positions of the phenyl ring is often critical for potent biological activity.

Research into inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, has shown that the 2,4-difluoro substitution pattern is a key determinant of potency. nih.gov The introduction of the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group onto a pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine scaffold resulted in a novel series of potent VEGFR-2 kinase inhibitors. nih.gov The two electron-withdrawing fluorine atoms alter the electronic properties of the phenyl ring and can participate in favorable interactions within the protein's binding pocket, such as orthogonal multipolar C–F···C=O interactions with the protein backbone. nih.gov

The importance of this specific pattern can be inferred by comparing it with other halogenation patterns. For instance, the analogous 2,4-dichloro-5-sulfamoylbenzamide has been synthesized and evaluated, but the difluoro-substituted compounds often exhibit distinct and more potent activity profiles, particularly in the context of kinase inhibition. nih.govnih.gov The unique properties of fluorine, including its small size and high electronegativity, contribute to a distinct conformational and electronic profile compared to chlorine, which can lead to different binding modes and potencies.

| Substitution Pattern | Key Findings | Target Example |

| 2,4-Difluoro | Essential for high-potency inhibition. nih.gov Alters ring electronics and can form specific favorable interactions within the binding site. nih.gov | VEGFR-2 nih.gov |

| 2,4-Dichloro | Serves as an analogue, but often results in a different potency profile compared to the difluoro compound. nih.gov | General |

| N-benzyl (2,3-difluoro) | Demonstrates that variations in fluorine placement are synthetically accessible, but the 2,4-pattern is often preferred for specific targets like VEGFR-2. | General |

Role of Sulfamoyl Moiety Modifications

The sulfamoyl group (-SO₂NH₂) is a crucial functional group that often acts as a hydrogen bond donor and acceptor, anchoring the molecule into its target binding site. Modifications to this group, either on the nitrogen atom or by replacing the entire moiety, have profound effects on biological activity and selectivity.

In the development of inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a family of enzymes involved in processes like thrombosis and cancer, extensive SAR studies have been conducted on sulfamoylbenzamide derivatives. nih.govrsc.org These studies revealed that the nature of the substituent on the sulfamoyl nitrogen is critical. For instance, an N-cyclopropyl substituent on a related chloro-sulfamoylbenzoic acid scaffold produced a potent and selective inhibitor of h-NTPDase8. nih.govrsc.org In contrast, attaching a morpholine (B109124) ring to the sulfamoyl group resulted in a loss of significant inhibitory potential against the same enzymes. nih.gov

Furthermore, in the context of VEGFR-2 inhibitors, the entire sulfamoylbenzamide group can be viewed as a replaceable unit. One highly successful series of inhibitors replaced the 5-sulfamoylbenzamide with a 5-(cyclopropylcarbamoyl)aniline moiety. nih.gov This modification, changing the SO₂NH₂ to a CONH-cyclopropyl group, maintained the necessary hydrogen bonding capabilities while altering the geometry and electronics, leading to low nanomolar inhibition of VEGFR-2. nih.gov

| Moiety Modification | Substituent (R) | Effect on Biological Activity | Target Example |

| N-Substituted Sulfamoyl | Cyclopropyl | Favorable for inhibition. nih.govrsc.org | h-NTPDases nih.govrsc.org |

| N-Substituted Sulfamoyl | Morpholine | Loss of significant inhibitory potential. nih.gov | h-NTPDases nih.gov |

| N-Substituted Sulfamoyl | Benzyl (B1604629) | Sub-micromolar inhibition. nih.govrsc.org | h-NTPDases nih.govrsc.org |

| Moiety Replacement | Cyclopropylcarbamoyl | Resulted in potent, low nanomolar inhibitors. nih.gov | VEGFR-2 nih.gov |

Contribution of Benzamide Linker Variations

In a prominent example, the amide nitrogen of the 2,4-difluoro-5-(cyclopropylcarbamoyl)aniline core was linked to a large heterocyclic system, a pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine scaffold. nih.gov This large extension from the benzamide linker was essential for achieving high-potency VEGFR-2 inhibition, as the triazine portion could access additional binding regions within the kinase. nih.gov

Simpler modifications have also been explored. For instance, linking a propargyl group (containing a reactive alkyne) to the amide nitrogen creates the compound 2,4-Difluoro-N-(2-propynyl)benzamide, a molecule designed for potential use in chemical biology as a probe. sigmaaldrich.com In other studies on related sulfamoyl benzamides, the amide has been linked to thiazole (B1198619) rings, demonstrating that this position can tolerate a wide variety of aromatic and heterocyclic substituents to modulate activity against different targets. nih.gov These studies collectively show that the benzamide linker is a versatile handle for tuning the compound's properties and directing it toward specific biological targets.

| Benzamide Linker Variation | Resulting Structure | Significance | Target Example |

| Phenylamino-pyrrolotriazine | Large, complex heterocyclic system attached to the amide nitrogen. | Essential for creating a highly potent inhibitor by accessing additional binding pockets. nih.gov | VEGFR-2 nih.gov |

| Thiazole | Amide nitrogen linked to a substituted thiazole ring. | Demonstrates tolerance for heterocyclic substituents to direct activity. nih.gov | NF-κB Activation nih.gov |

| Propynyl | A small alkyne-containing group attached to the amide nitrogen. | Creates a tool compound for chemical biology applications. sigmaaldrich.com | General |

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must have to ensure optimal interactions with a specific biological target. For derivatives of this compound, a consistent pharmacophore model has emerged, particularly for kinase inhibition. rjptonline.orgmdpi.com

The key pharmacophoric features can be identified as:

Aromatic/Hydrophobic Region: The 2,4-difluorophenyl ring serves as a core hydrophobic element that often fits into a hydrophobic pocket of the target protein. rjptonline.org The fluorine atoms enhance this interaction and contribute to binding affinity.

Hydrogen Bond Donors and Acceptors: This is the most critical feature. The benzamide linker provides one hydrogen bond donor (-NH) and one acceptor (C=O). The 5-sulfamoyl group provides additional hydrogen bond donors (-NH₂) and acceptors (O=S=O). This network of hydrogen bonds is often responsible for anchoring the inhibitor to the protein, for example, in the hinge region of a kinase. nih.gov

Spatial Arrangement: The relative orientation of the fluorophenyl ring and the hydrogen-bonding groups is crucial. The ortho- and para-positions of the fluorines and the meta-position of the sulfamoyl group relative to the benzamide create a specific 3D shape that is recognized by the target protein.

In the context of VEGFR-2 inhibition, the 2,4-difluoro-5-carbamoyl-phenylamino moiety itself acts as a potent pharmacophore that binds to the hinge region of the kinase. nih.govmdpi.com

Correlations between Structural Features and Specific Mechanistic Events

The pharmacophoric elements identified above can be directly correlated with specific molecular interactions that lead to a biological effect, such as enzyme inhibition. Through molecular docking studies and X-ray crystallography of related inhibitors, a clear picture of these interactions has emerged. nih.gov

For kinase inhibitors like those targeting VEGFR-2, the mechanism often involves the following key interactions:

Hinge Binding: The hydrogen bond donor and acceptor groups of the benzamide and/or the 5-substituent (sulfamoyl or carbamoyl) form critical hydrogen bonds with the "hinge region" of the kinase domain. For VEGFR-2, key amino acid residues in this region include Cys919 and Asp1046. The amide N-H often donates a hydrogen bond to the backbone carbonyl of a residue like Cys919, while the amide carbonyl can accept a hydrogen bond. nih.gov

Hydrophobic Pocket Occupancy: The 2,4-difluorophenyl ring typically occupies a hydrophobic pocket adjacent to the ATP-binding site. The fluorine atoms can enhance binding affinity not only by increasing hydrophobicity but also by forming specific, favorable interactions with backbone carbonyls or other protein features. nih.gov

Control of Selectivity: Modifications to the sulfamoyl group (e.g., N-alkylation) or the benzamide linker (e.g., adding large heterocyclic systems) determine which additional pockets the inhibitor can access. This is a primary driver of selectivity, allowing the molecule to bind potently to the intended target while avoiding off-target kinases or other proteins. For example, the large pyrrolotriazine extension on the benzamide linker of a VEGFR-2 inhibitor allows it to occupy a much larger space than a simple N-alkyl derivative, conferring high potency and a specific selectivity profile. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in predicting how a ligand, such as a derivative of 2,4-Difluoro-5-sulfamoylbenzamide, might bind to the active site of a protein.

Molecular docking simulations have been instrumental in understanding the binding modes of sulfamoylbenzamide derivatives with their protein targets. For instance, in studies of Hepatitis B Virus (HBV) capsid protein modulators, docking simulations have been used to model the binding of sulfamoylbenzamide analogs into the binding site of the HBV Cp149 Y132A hexamer crystal structure nih.gov. These models help in visualizing the spatial arrangement of the ligand within the binding pocket and estimating the binding affinity, often expressed as a docking score or binding energy.

In a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking simulations revealed that these compounds displayed a network of hydrogen bonds, as well as electrostatic and hydrophobic interactions with the active site residues of the target enzymes nih.gov. The binding affinities for some of the top hits from virtual screening of similar compound classes have been reported in the range of -9.1 to -9.9 kcal/mol, indicating strong binding potential youtube.com.

Table 1: Predicted Binding Affinities for Selected Sulfamoylbenzamide Derivatives

| Compound Class | Target | Predicted Binding Affinity (kcal/mol) | Reference |

| Sulfamoylbenzamide Analogs | HBV Capsid Protein | Not explicitly quantified | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives | α-glucosidase | Not explicitly quantified | nih.gov |

| Pyridine-pyrrolidine Scaffolds | Plasmodium falciparum 5-aminolevulinate synthase | -9.9 | youtube.com |

Note: This table is illustrative of the types of data generated in molecular docking studies for related compound classes.

A significant outcome of molecular docking is the identification of key amino acid residues within the target's binding site that are crucial for ligand recognition and binding. For sulfamoylbenzamide derivatives targeting the HBV capsid protein, molecular dynamics simulations following docking identified specific residues that interact with the compound nih.gov.

In the case of N-2,4-diarylaminopyrimidine-3-sulfamoyl-benzamide derivatives designed as focal adhesion kinase (FAK) inhibitors, molecular docking analysis suggested that an enhanced inhibitory activity was due to an additional hydrogen bond interaction with the Arg426 residue of FAK nih.gov. Similarly, for 1,3,4-thiadiazole (B1197879) derivatives, docking studies showed the formation of three intermolecular hydrogen bonds with Asp 21, Ser 59, and Tyr 22 in the active site of dihydrofolate reductase researchgate.net. These specific interactions are critical for the stability of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds sysrevpharm.org.

QSAR models are developed by correlating variations in the physicochemical properties of compounds with their biological activities. For classes of compounds like benzamides and sulfonamides, 3D-QSAR models have been successfully developed. For example, a 3D-QSAR model for aminophenyl benzamide (B126) derivatives as histone deacetylase inhibitors showed an excellent correlation coefficient (r²) of 0.99, indicating a strong relationship between the structural features and inhibitory activity nih.gov. These models often reveal that properties like hydrophobicity and the presence of hydrogen bond donors are crucial for activity nih.gov. In a study on amide derivatives as xanthine (B1682287) oxidase inhibitors, QSAR models were built using both linear and non-linear machine learning methods, with the resulting models showing good predictive ability nih.govfrontiersin.org.

Table 2: Statistical Parameters of a Sample 3D-QSAR Model for Aminophenyl Benzamide Derivatives

| Parameter | Value | Significance | Reference |

| Correlation Coefficient (r²) | 0.99 | Indicates excellent correlation | nih.gov |

| Cross-validated Correlation Coefficient (q²) | 0.85 | Confirms good predictive power | nih.gov |

| Fisher Ratio (F) | 631.80 | Shows high statistical significance | nih.gov |

One of the primary applications of QSAR models is in virtual screening and lead optimization. Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target youtube.com. QSAR models can be used to predict the activity of compounds in a virtual library, allowing researchers to prioritize which compounds to synthesize and test in the lab youtube.comnih.gov.

By understanding the structure-activity relationships derived from QSAR models, medicinal chemists can rationally design new compounds with improved potency and selectivity. For instance, if a QSAR model indicates that increased hydrophobicity in a particular region of the molecule enhances activity, new analogs can be designed with more hydrophobic substituents at that position nih.gov. This iterative process of QSAR modeling, virtual screening, and chemical synthesis is a cornerstone of modern lead optimization efforts.

Molecular Dynamics Simulations to Characterize Compound-Target Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time at an atomic level. This technique complements the static picture provided by molecular docking by showing how the ligand and protein interact and change conformation in a simulated physiological environment.

In the study of sulfamoylbenzamide derivatives as HBV capsid assembly modulators, MD simulations were performed to gain insight into the mechanism of action nih.gov. These simulations can reveal the stability of the binding mode predicted by docking and highlight key dynamic interactions. For example, a 10-nanosecond MD simulation of a sulfonamide compound bound to the HBV capsid protein showed the stability of the compound within the binding pocket and detailed the interactions with surrounding residues over the simulation time nih.gov. Similarly, MD simulations were used to confirm the stability of potential inhibitors in the active site of Plasmodium falciparum 5-aminolevulinate synthase youtube.com. These simulations are crucial for validating docking poses and understanding the dynamic nature of the compound-target interaction.

In Silico Prediction of Relevant Biological Parameters (excluding human ADMET)

The in silico prediction of biological parameters is a critical step in early-stage drug discovery, allowing for the prioritization of compounds with favorable characteristics. For a molecule like this compound, various computational models can be employed to estimate its interactions with biological systems, excluding human absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

These predictions often involve quantitative structure-activity relationship (QSAR) models, which correlate the structural or physicochemical properties of molecules with their biological activities. For instance, the sulfamoylbenzamide scaffold is a key feature in a number of biologically active compounds. In silico screening of sulfamoylbenzamide derivatives can be performed to predict their potential as inhibitors for various enzymes or their affinity for specific receptors. nih.gov Such studies often build models based on known active and inactive compounds to predict the activity of novel derivatives like this compound.

Table 1: Hypothetical In Silico Predicted Biological Parameters for this compound (Illustrative)

| Parameter | Predicted Value | Method |

| Target Affinity (e.g., Kinase IC50) | Not Available | QSAR Modeling |

| Receptor Binding Score | Not Available | Molecular Docking |

| Bioactivity Score | Not Available | Fragment-based contribution models |

Note: The data in this table is for illustrative purposes only, as specific computational studies for this compound were not found.

Quantum Mechanical Calculations for Electronic Properties and Interactions

Quantum mechanical (QM) calculations offer a powerful lens through which to examine the electronic structure and reactivity of a molecule like this compound. Density Functional Theory (DFT) is a commonly employed QM method for such investigations, providing insights into molecular geometry, electronic distribution, and interaction energies. rsc.org

Studies on related benzamide derivatives have utilized DFT to understand the influence of substituents on the molecule's properties. For example, research on halogen-substituted benzamides has shown that the nature and position of the halogen atom can significantly impact the electronic transitions and photophysical properties of the compound. researchgate.net Similarly, fluorine substitution in benzamides has been computationally investigated to understand its effect on crystal packing and disorder. acs.orgacs.org

For this compound, QM calculations would typically begin with geometry optimization to find the most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be calculated. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they provide information about the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack. This is crucial for understanding how the molecule might interact with biological targets, such as the active site of an enzyme. While specific QM data for this compound is not available, the table below illustrates the types of parameters that would be determined in such a study.

Table 2: Hypothetical Quantum Mechanical Properties of this compound (Illustrative)

| Property | Calculated Value | Computational Method |

| HOMO Energy | Not Available | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | Not Available | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | Not Available | DFT (e.g., B3LYP/6-31G) |

| Dipole Moment | Not Available | DFT (e.g., B3LYP/6-31G) |

| Molecular Electrostatic Potential (MEP) Minima/Maxima | Not Available | DFT (e.g., B3LYP/6-31G*) |

Note: The data in this table is for illustrative purposes only, as specific quantum mechanical calculations for this compound were not found in the searched literature.

Preclinical Biological Evaluation in Non Human Models

In Vitro Efficacy and Selectivity Studies in Cell-Based Systems

No publicly available data exists for the in vitro evaluation of 2,4-Difluoro-5-sulfamoylbenzamide.

Dose-Response Relationships in Relevant Cell Lines

Information regarding the dose-response relationships of this compound in any cell line is not available in the reviewed literature.

Comparative Studies with Reference Compounds

No studies comparing the in vitro activity of this compound with any reference compounds have been found.

Evaluation in Genotypically Diverse Viral Strains or Disease Models

There is no evidence of this compound having been evaluated in genotypically diverse viral strains or other cellular disease models.

In Vivo Pharmacological Studies in Animal Models

No data from in vivo pharmacological studies of this compound in any animal models is present in the public domain.

Selection and Validation of Appropriate Animal Models for Disease/Target

As no in vivo studies have been published, there is no information on the selection and validation of animal models for testing this compound.

Assessment of Biological Response in Animal Models

There are no published findings on the assessment of any biological response to this compound in animal models.

Pharmacokinetic Profiles in Animal Models (e.g., absorption, distribution, metabolism, excretion, half-life, plasma clearance)

No data is available on the pharmacokinetic profile of this compound in animal models.

Metabolite Identification in Preclinical Biological Samples

No information has been published regarding the metabolic fate of this compound or the identity of its metabolites in preclinical biological samples.

Ex-Vivo Studies from Preclinical Animal Models

There are no published ex-vivo studies involving this compound from preclinical animal models.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Analysis of 2,4-Difluoro-5-sulfamoylbenzamide in Research Samples

Chromatography is a cornerstone for the separation, identification, and quantification of this compound and its related impurities. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, while Gas Chromatography (GC) may be used in specific applications, often requiring derivatization.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the analysis of this compound due to the compound's polarity. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation from potential impurities and degradation products.

A typical RP-HPLC method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. Gradient elution is often employed to ensure the efficient separation of compounds with a range of polarities. ekb.eg

Method validation is performed according to the International Conference on Harmonization (ICH) guidelines to ensure the method is suitable for its intended purpose. ekb.eg Key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Example of RP-HPLC Method Parameters for Analysis of Fluorinated Benzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Trifluoroacetic Acid or 10mM Phosphate Buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min americanlaboratory.com |

| Detection Wavelength | UV, ~220-280 nm americanlaboratory.comsigmaaldrich.com |

| Column Temperature | 30 °C sigmaaldrich.com |

| Injection Volume | 10 µL sigmaaldrich.com |

Table 2: Representative HPLC Method Validation Findings

| Validation Parameter | Typical Result |

|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98.0% - 102.0% |

| Limit of Detection (LOD) | Analyte-dependent, typically in the ng/mL range |

| Limit of Quantitation (LOQ) | Analyte-dependent, typically in the ng/mL to µg/mL range |

Gas Chromatography is generally less suitable for the direct analysis of polar, non-volatile compounds like this compound due to the high temperatures required for volatilization, which can lead to thermal degradation. However, GC can be employed for the analysis of volatile impurities or after a chemical derivatization step. chromatographyonline.comjfda-online.com

Derivatization modifies the analyte to increase its volatility and thermal stability. researchgate.net For a compound containing carboxylic acid, amide, and sulfonamide groups, common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens in -COOH, -CONH2, and -SO2NH2 groups to form more volatile trimethylsilyl (TMS) derivatives. sigmaaldrich.com

Alkylation/Esterification: This process converts the acidic carboxylic acid group into an ester, increasing volatility.

Acylation: Reagents can react with the amine functionalities to form less polar and more volatile derivatives. nih.gov

GC analysis of the derivatized compound, often coupled with a mass spectrometer (GC-MS), can provide high-resolution separation and sensitive detection for impurity profiling. nih.govnih.gov

Spectroscopic Characterization in Research Settings

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic region would show two distinct signals for the two aromatic protons. The signals would appear as complex multiplets due to coupling with each other (meta-coupling) and with the adjacent fluorine atoms (H-F coupling). The protons of the amide (-CONH₂) and sulfonamide (-SO₂NH₂) groups would appear as broad singlets, the chemical shift of which can be solvent-dependent. rsc.org

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The signals for the carbons directly attached to fluorine atoms would appear as doublets due to C-F coupling. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, sulfamoyl, and benzamide (B126) groups. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in DMSO-d₆)

| Atom | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling (J) |

|---|---|---|---|

| Aromatic H-3 | ¹H NMR | ~7.5 - 7.8 | dd (JH-F, JH-H) |

| Aromatic H-6 | ¹H NMR | ~8.0 - 8.3 | dd (JH-F, JH-H) |

| -CONH₂ | ¹H NMR | ~7.6 and ~8.1 (two signals) | br s |

| -SO₂NH₂ | ¹H NMR | ~7.5 | br s |

| C=O | ¹³C NMR | ~164 - 166 | s |

| Aromatic C-1 | ¹³C NMR | ~125 - 128 | d (JC-F) |

| Aromatic C-2 | ¹³C NMR | ~158 - 162 | dd (JC-F) |

| Aromatic C-3 | ¹³C NMR | ~115 - 118 | d (JC-F) |

| Aromatic C-4 | ¹³C NMR | ~155 - 159 | dd (JC-F) |

| Aromatic C-5 | ¹³C NMR | ~120 - 123 | d (JC-F) |

| Aromatic C-6 | ¹³C NMR | ~130 - 133 | s |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary.

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule. researchgate.net

Under collision-induced dissociation (CID) in MS/MS experiments, the molecule fragments in a predictable manner. A characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da). nih.govnih.gov Other expected fragmentations include the loss of the carboxamide group and cleavage of the C-S bond.

Table 4: Predicted Mass Spectrometry Data for this compound (C₇H₅F₂N₂O₃S)

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅F₂N₂O₃S |

| Monoisotopic Molecular Weight | 235.00 g/mol |

| [M+H]⁺ (Positive ESI) | m/z 236.01 |

| [M-H]⁻ (Negative ESI) | m/z 234.00 |

| Key Fragmentation ([M+H]⁺ - SO₂) | m/z 172.03 nih.gov |

| Key Fragmentation ([M+H]⁺ - H₂NSO₂) | m/z 156.02 |

| Key Fragmentation ([M+H]⁺ - CONH₂) | m/z 192.00 |

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: An IR spectrum provides information about the types of chemical bonds present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the amide and sulfonamide, the C=O of the benzamide, the S=O bonds of the sulfonamide, and the C-F bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the benzene (B151609) ring. The position of maximum absorbance (λmax) is influenced by the substituents on the aromatic ring. The presence of the benzamide and sulfamoyl groups is expected to cause a bathochromic (red) shift compared to unsubstituted benzene. researchgate.net

Table 5: Characteristic IR Absorption Frequencies and Predicted UV-Vis Data for this compound

| Technique | Functional Group | Characteristic Absorption |

|---|---|---|

| IR Spectroscopy | N-H stretch (Amide & Sulfonamide) | 3400 - 3200 cm⁻¹ |

| Aromatic C-H stretch | 3100 - 3000 cm⁻¹ | |

| C=O stretch (Amide I) | ~1680 - 1650 cm⁻¹ | |

| Aromatic C=C stretch | 1600 - 1450 cm⁻¹ | |

| S=O stretch (asymmetric & symmetric) | ~1350 cm⁻¹ and ~1160 cm⁻¹ scispace.com | |

| C-F stretch | 1250 - 1100 cm⁻¹ | |

| UV-Vis Spectroscopy | Chromophore | Substituted Benzene Ring |

| Predicted λmax (in Ethanol) | ~230 nm and ~275 nm researchgate.net |

Quantitative Analytical Methods for Research Sample Matrices

The quantitative determination of this compound in various research sample matrices is crucial for pharmacokinetic, metabolic, and toxicological studies. While specific validated methods for this exact compound are not extensively detailed in publicly available literature, established analytical techniques for structurally related compounds, particularly sulfonamides and other sulfamoylbenzamide derivatives, provide a strong basis for method development and validation. High-performance liquid chromatography (HPLC) coupled with various detectors is the predominant modality for the quantification of such analytes in biological and environmental samples.

The choice of the analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. Common matrices in research settings include plasma, urine, and tissue homogenates. Sample preparation is a critical step to remove interfering substances and concentrate the analyte, often involving protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Method validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to ensure the reliability and reproducibility of the results. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and stability.

High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis)

HPLC with UV/Vis detection is a widely used technique for the quantification of aromatic compounds due to its robustness and cost-effectiveness. The presence of the aromatic ring in this compound allows for strong UV absorbance, making this a suitable detection method.

For structurally similar sulfamoylbenzamide derivatives like bumetanide, reversed-phase HPLC methods have been successfully developed. These methods typically employ a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The selection of the detection wavelength is based on the UV spectrum of the analyte to achieve maximum sensitivity.

A representative, hypothetical HPLC-UV method for the analysis of this compound in a research sample matrix, such as plasma, is outlined in the table below. The parameters are based on established methods for analogous compounds.

Table 1: Hypothetical HPLC-UV Method Parameters for this compound in Human Plasma

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 4.0) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | Estimated around 254 nm |

| Column Temperature | 25 °C |

| Internal Standard | A structurally similar, non-interfering compound |

| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation |

Method validation for such an assay would involve assessing linearity over a concentration range relevant for the expected sample concentrations. Accuracy and precision would be determined at multiple quality control (QC) levels, with acceptance criteria typically within ±15% (±20% at the LOQ).

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For higher sensitivity and selectivity, especially in complex biological matrices, coupling HPLC with mass spectrometry (MS) is the preferred method. LC-MS combines the separation power of HPLC with the mass-resolving capability of MS, providing excellent specificity through the selection of specific mass-to-charge (m/z) ratios for the analyte and an internal standard.

For the analysis of sulfamoylbenzamide derivatives like furosemide and torsemide in biological fluids, LC-MS/MS methods have been extensively validated. phenomenex.com These methods often utilize electrospray ionization (ESI) in either positive or negative ion mode, depending on the compound's ability to be ionized.

A hypothetical LC-MS/MS method for the quantification of this compound in a matrix like urine is detailed below. The mass transitions would need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.

Table 2: Hypothetical HPLC-MS/MS Method Parameters for this compound in Human Urine

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 (e.g., 50 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | | Gradient Elution | Optimized for separation from matrix components | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | | MS/MS Transition (Analyte) | Precursor Ion (M+H)⁺ or (M-H)⁻ → Product Ion (To be determined) | | MS/MS Transition (IS) | Precursor Ion (M+H)⁺ or (M-H)⁻ → Product Ion (To be determined) | | Internal Standard | Stable isotope-labeled this compound | | Sample Preparation | Dilution followed by filtration or solid-phase extraction (SPE) |

The validation of an LC-MS/MS method involves additional parameters such as matrix effect and extraction recovery to ensure that the sample matrix does not interfere with the ionization of the analyte. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and instrument response.

Future Directions and Emerging Research Perspectives for 2,4 Difluoro 5 Sulfamoylbenzamide

Exploration of Novel Derivatization Strategies

The future development of 2,4-Difluoro-5-sulfamoylbenzamide will heavily rely on innovative derivatization strategies to optimize its physicochemical properties and biological activity. The core structure is ripe for modification at several key points, including the amide nitrogen, the sulfamoyl group, and the aromatic ring itself, should further substitution be explored. Research into related compounds provides a blueprint for these future synthetic endeavors.

For instance, the synthesis of polyfluorinated benzamides has been shown to yield compounds with significant antiangiogenic activity. These methods could be adapted to introduce further fluorine-containing moieties or other functional groups to the this compound backbone to enhance this or other biological effects. Similarly, the derivatization of the amide portion is a well-established strategy. The synthesis of fluorinated benzamide (B126) neuroleptics has been accomplished by introducing functionalized side chains, such as a fluoropropyl group, onto the benzamide structure. nih.gov

Another fruitful avenue lies in modifying the sulfamoylbenzamide portion. Sulfamoyl-benzamides have been synthesized using carbodiimide (B86325) coupling techniques to attach a variety of biologically relevant substituents, such as n-butyl, cyclopropyl, and benzyl (B1604629) groups, in the search for selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). creative-bioarray.com These established synthetic routes offer a clear path for creating a diverse library of this compound derivatives for comprehensive screening.

| Derivatization Strategy | Rationale/Potential Application | Example from Analogous Compounds |

| Polyfluorination | Enhance antiangiogenic activity, modulate pharmacokinetic properties. | Synthesis of tetra- and trifluorobenzamides. mdpi.com |

| Amide N-Alkylation/Arylation | Introduce new interaction points for target binding; create neuroleptic agents. | Synthesis of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide. nih.gov |

| Sulfamoyl Group Modification | Target specific enzyme families like h-NTPDases. | Carbodiimide coupling of various amines to a sulfamoyl-benzoic acid core. creative-bioarray.com |

Investigation of Broader Target Spectrum or Polypharmacology

A key future direction is to cast a wide net to identify the biological targets of this compound and its derivatives. The structural motifs present suggest several promising target classes. The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is particularly relevant and offers a strategy for developing highly efficacious treatments for complex multifactorial diseases like cancer. nih.gov

The sulfamoylbenzamide scaffold is a known pharmacophore for several important biological targets. Notably, compounds with this core structure have been identified as potent capsid assembly modulators (CAMs) of the Hepatitis B virus (HBV). nih.gov These Class-II inhibitors, such as NVR 3-778, act by disrupting the proper formation of the viral capsid, leading to the creation of empty, non-infectious particles. nih.govnih.gov This presents a primary and highly compelling avenue for investigation.

Furthermore, the sulfonamide group is a classic zinc-binding moiety, making carbonic anhydrases (CAs) a prime target class. thermofisher.commdpi.com Specifically, the tumor-associated isoforms CA IX and CA XII are critical for cancer cell survival in the hypoxic and acidic tumor microenvironment. nih.govmdpi.com Inhibiting these enzymes can disrupt pH regulation, hindering tumor growth and metastasis. The broader sulfonamide class has also been investigated for the inhibition of other targets, such as BRD4, which is implicated in acute myeloid leukemia. nih.gov The anti-inflammatory and immune-modulating potential of this scaffold is also suggested by its investigation as an inhibitor of h-NTPDases, which are key regulators of purinergic signaling in the immune system. creative-bioarray.com

| Potential Target Class | Therapeutic Area | Rationale based on Scaffold |

| Hepatitis B Virus (HBV) Core Protein | Infectious Disease (Hepatitis B) | Sulfamoylbenzamides are known Capsid Assembly Modulators (CAMs). nih.gov |

| Carbonic Anhydrases (CA IX, CA XII) | Oncology | The sulfonamide group is a potent zinc-binding pharmacophore for CAs. thermofisher.commdpi.com |

| Ectonucleoside Triphosphate Diphosphohydrolases (ENTPDases) | Inflammation, Immuno-oncology | Sulfamoyl-benzamides have been explored as selective inhibitors. creative-bioarray.com |

| Bromodomain-containing protein 4 (BRD4) | Oncology | Sulfonamide derivatives have been studied as potential BRD4 inhibitors. nih.gov |

| Angiogenesis Pathways | Oncology | Polyfluorinated benzamides have demonstrated antiangiogenic properties. mdpi.com |

Integration of Advanced Computational Techniques

To accelerate the discovery process and rationalize experimental findings, the integration of advanced computational techniques is indispensable. In silico methods can guide the design of novel derivatives of this compound with improved affinity and selectivity for desired biological targets. nih.govmdpi.com

Molecular docking simulations can be employed to predict how derivatives of this compound might bind to the active sites of potential targets like carbonic anhydrase IX, the HBV core protein, or BRD4. thermofisher.comnih.gov These simulations provide insights into the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling, including 3D-QSAR techniques like CoMFA and CoMSIA, can be used to build predictive models. nih.gov By analyzing a series of synthesized derivatives and their corresponding biological activities, these models can identify which chemical features (e.g., steric bulk, electrostatic properties) are crucial for potency. The resulting contour maps can guide the design of new molecules with enhanced activity. nih.gov Furthermore, molecular dynamics simulations can assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. nih.gov Finally, ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicity) prediction tools are crucial for early-stage evaluation, helping to prioritize compounds with favorable drug-like properties and minimizing late-stage attrition. nih.govnih.gov

Development of Advanced Preclinical Models

Robust preclinical evaluation is critical to translating promising in vitro findings into potential clinical applications. The choice of preclinical models will be dictated by the therapeutic area and the specific biological target being pursued for this compound and its derivatives.

If the antiangiogenic properties of this compound family are explored, the rat aortic ring assay is a unique and powerful ex vivo model. thermofisher.com This assay recapitulates the key steps of angiogenesis—matrix degradation, cell migration, proliferation, and reorganization—in a three-dimensional tissue context, offering a more physiologically relevant system than simple 2D cell culture models. thermofisher.comspringernature.comnih.gov

For anticancer applications, particularly those targeting carbonic anhydrases, human tumor xenograft models are the standard. nih.govnih.gov These involve transplanting human cancer cell lines or even patient-derived tumor tissue into immunocompromised mice. nih.govfrontiersin.orgresearchgate.net Models can be ectopic (subcutaneous implantation) for initial efficacy screening or orthotopic (implantation into the corresponding organ) to better mimic tumor-microenvironment interactions and metastasis. nih.govnih.gov Patient-derived xenografts (PDXs) are particularly valuable as they retain the molecular heterogeneity of the original human tumor, offering a platform for personalized medicine assessment. frontiersin.orgaacrjournals.org

Should the compound prove to be an HBV capsid assembly modulator, a range of specialized models is available. These include HBV-producing cell lines like HepG2.2.15 and HepAD38, primary human hepatocytes, and various humanized mouse models that can sustain HBV infection and replication, allowing for the in vivo assessment of antiviral efficacy. nih.govnih.gov

Potential for Combination Research with Other Academic Leads

The future of many therapeutics, particularly in oncology and infectious diseases, lies in combination strategies to enhance efficacy and overcome drug resistance. Research into this compound should proactively explore its potential in combination regimens.

As a potential carbonic anhydrase inhibitor, its most significant impact in oncology may be as an adjuvant agent. nih.govmdpi.com By disrupting the acidic tumor microenvironment, CA inhibitors can sensitize tumors to conventional treatments. There is a strong preclinical rationale for combining CAIs with standard chemotherapies (e.g., doxorubicin, temozolomide), targeted therapies, and radiotherapy. mdpi.comnih.govveeva.com Such combinations can overcome the pH-gradient-mediated resistance that blunts the efficacy of many weakly basic drugs. mdpi.com

If the compound functions as an HBV capsid assembly modulator, combination therapy is considered essential to achieving a "functional cure." mdpi.comnih.gov CAMs are being clinically evaluated in combination with the standard-of-care nucleos(t)ide analogues (NUCs), which inhibit the viral polymerase. youtube.comstocktitan.net Triple combination therapies, adding an RNA interference agent or an immunomodulator like interferon to a CAM+NUC backbone, are also being actively investigated to simultaneously suppress viral replication and stimulate a host immune response to clear the infection. youtube.comarxiv.org

Q & A

How can researchers optimize the synthesis of 2,4-Difluoro-5-sulfamoylbenzamide to achieve high yield and purity?

Basic Research Question

Synthetic optimization requires careful control of reaction parameters. Key steps include:

- Temperature modulation : Maintaining an inert atmosphere (e.g., nitrogen) and precise temperature ranges (e.g., 0–5°C for sulfonation steps) to minimize side reactions .

- Catalyst selection : Using Lewis acids (e.g., AlCl₃) or coupling agents (e.g., HATU) to enhance sulfamoyl group incorporation .

- Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) improve solubility and reaction homogeneity .

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures to isolate high-purity product .

What analytical techniques are recommended for characterizing this compound and its derivatives?

Basic Research Question

Characterization relies on complementary techniques:

- NMR spectroscopy : ¹⁹F NMR to resolve fluorine environments and ¹H/¹³C NMR for structural confirmation .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) for purity assessment .

- X-ray crystallography : For unambiguous determination of crystal structure and substituent orientation .

What are common synthetic intermediates for this compound?

Basic Research Question

Key intermediates include:

- 2,4-Difluorobenzoic acid : A precursor for functionalization at the 5-position .

- 5-Bromo-2,4-difluorobenzoic acid : Generated via bromination for subsequent sulfamoyl substitution .

- Chlorosulfonyl derivatives : Reactive intermediates for sulfonamide bond formation .

How can conflicting spectroscopic data for sulfamoylbenzamide derivatives be resolved?

Advanced Research Question

Addressing contradictions involves:

- Multi-technique validation : Cross-referencing NMR, IR, and MS data to confirm functional groups .

- Isotopic labeling : Using deuterated solvents or ¹⁵N-labeled reagents to clarify ambiguous peaks in NMR .

- Computational modeling : DFT calculations to predict chemical shifts and compare with experimental data .

What strategies are effective in studying the structure-activity relationships (SAR) of sulfamoylbenzamide derivatives?

Advanced Research Question

SAR studies require systematic approaches:

- Substituent variation : Modifying fluorine positions or sulfamoyl groups to assess biological activity (e.g., enzyme inhibition) .

- Pharmacophore mapping : Identifying critical hydrogen-bonding motifs using crystallographic data .

- In silico screening : Molecular docking to predict binding affinities with target proteins (e.g., carbonic anhydrases) .

How can solubility challenges in biological assays for this compound be addressed?

Advanced Research Question

Mitigation strategies include:

- Salt formation : Preparing hydrochloride salts to enhance aqueous solubility .

- Co-solvent systems : Using DMSO (<5% v/v) or cyclodextrin inclusion complexes to maintain compound stability .

- Prodrug design : Incorporating hydrolyzable esters for improved bioavailability .

What are the key considerations in designing multi-step syntheses involving fluorinated benzamides?

Advanced Research Question

Critical factors include:

- Protecting groups : Temporary protection of amine or carboxylic acid functionalities during sulfamoylation .

- Reaction sequence : Prioritizing fluorination before sulfamoyl introduction to avoid side reactions .

- Scalability : Optimizing solvent volumes and catalyst recovery for gram-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.